REACTION_CXSMILES
|
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([OH:13])=O)[C:5]=2[CH:4]=[N:3][N:2]=1.[NH2:14][NH:15][C:16]([NH2:18])=[S:17]>CN(C=O)C>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([NH:14][NH:15][C:16]([NH2:18])=[S:17])=[O:13])[C:5]=2[CH:4]=[N:3][N:2]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1=NN=CC=2C(=CC=CC12)C(=O)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
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Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 70° C. for 30 minutes
|
Duration
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30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove almost all of the DMF
|
Type
|
ADDITION
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Details
|
The remaining residue was treated with 2 N HCl
|
Type
|
STIRRING
|
Details
|
with stirring until the solution
|
Type
|
CUSTOM
|
Details
|
a yellow solid formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washing with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NN=CC=2C(=CC=CC12)C(=O)NNC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |